molecular formula C6H4FNO2 B1296142 6-Fluoropicolinic acid CAS No. 402-69-7

6-Fluoropicolinic acid

Cat. No. B1296142
CAS RN: 402-69-7
M. Wt: 141.1 g/mol
InChI Key: DIEMCUFYSOEIDU-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of 2-amino-6-methylpyridine (75 g, 693 mmol) in 42% tetrafluoroboric acid (291 ml) was gradually added a solution of sodium nitrite (47.8 g, 693 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. After the reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure, and the residue was distilled away to give 2-fluoro-6-methylpyridine (27.9 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C., and 2-fluoro-6-methylpyridine (27.9 g) was added. The mixture was heated under reflux for 4 hrs. Insoluble material was filtered off with celite from the reaction solution, and the filtrate was concentrated to 200 ml. Then, 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 6-fluoro-2-pyridinecarboxylic acid (5.84 g, 14%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1.[OH2:15]>>[F:7][C:8]1[N:9]=[C:10]([C:14]([OH:2])=[O:15])[CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
27.9 g
Type
reactant
Smiles
FC1=NC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off with celite from the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 200 ml
ADDITION
Type
ADDITION
Details
Then, 6N hydrochloric acid was added until the pH
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.